3-(3-Aminophenyl)propanoic acid hydrochloride
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Description
3-(3-Aminophenyl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 102879-44-7 . It has a molecular weight of 201.65 and is a solid in physical form . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
. This indicates the presence of a chlorine atom (from the hydrochloride), a carboxylic acid group (-COOH), and an amine group (-NH2) attached to the phenyl ring.
Scientific Research Applications
Development of Bio-Based Polymers
Researchers have investigated the use of phloretic acid, a phenolic compound related to 3-(3-Aminophenyl)propanoic acid hydrochloride, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives to phenol, with applications in materials science due to the specific properties benzoxazines impart to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Chiral Synthesis for Drug Development
Another study focused on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in the synthesis of antidepressant drugs. The study demonstrated the use of microbial reductases for producing the (S)-alcohol with high enantioselectivity, showcasing the potential of this compound derivatives in pharmaceutical synthesis (Choi et al., 2010).
Uterine Relaxant Activity
Novel derivatives of this compound have been designed and synthesized with potent uterine relaxant activity. These compounds were evaluated for their activity in vitro on isolated rat uterus and in vivo in pregnant rats, highlighting the chemical's potential in developing treatments for conditions requiring uterine relaxation (Viswanathan et al., 2005).
Synthesis of Photoinitiators
The compound has also been used in the synthesis of new water-soluble photoinitiators, demonstrating its versatility in chemical synthesis applications. Such photoinitiators are crucial in various industrial processes, including the curing of polymers (Zeng Zhi-ming, 2003).
Modification of Polymeric Materials
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reaction with this compound derivatives, enhancing the polymers' properties. These modifications lead to increased thermal stability and potential applications in medical fields due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Fluorescent Biolabels and Spectroscopic Applications
The synthesis of novel fluorescent biolabels utilizing derivatives of this compound has been reported. These biolabels display strong fluorescence, indicating their potential in biological assays and imaging applications (Briggs et al., 2002).
Properties
IUPAC Name |
3-(3-aminophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOBODDISCLHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641015 |
Source
|
Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-44-7 |
Source
|
Record name | Benzenepropanoic acid, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102879-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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